REACTION_CXSMILES
|
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][C:6]([N+:9]2[CH:14]=[CH:13]C=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(N1CCOCC1)=[O:16]>>[O:16]1[CH2:13][CH2:14][N:9]([C:6]2[CH:7]=[CH:8][N:3]=[CH:4][CH:5]=2)[CH2:10][CH2:11]1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[Cl-].N1=CC=C(C=C1)[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |